Dioctyl thiodipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

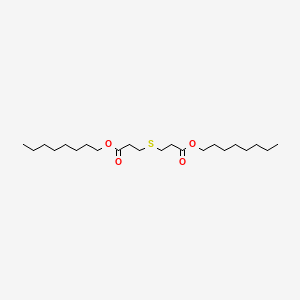

octyl 3-(3-octoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4S/c1-3-5-7-9-11-13-17-25-21(23)15-19-27-20-16-22(24)26-18-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADJHAOXTKCYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545278 | |

| Record name | Dioctyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-27-7 | |

| Record name | Dioctyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOCTYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DWP8L650 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Dioctyl Thiodipropionate

The synthesis of Dioctyl thiodipropionate (DOTDP) is primarily achieved through esterification or transesterification reactions. The selection of the synthetic route often depends on the desired purity, cost-effectiveness, and environmental considerations. The key precursors involved are a source of the thiodipropionate backbone and the octyl group, typically from 1-octanol.

One prevalent industrial method is a two-step process that begins with the synthesis of a lower alkyl ester of 3,3'-thiodipropionic acid, which then serves as a crucial intermediate. google.comchemicalbook.com

Formation of Dimethyl 3,3'-thiodipropionate: This initial step involves the reaction of hydrogen sulfide (B99878) (H₂S) with a lower acrylate (B77674) ester, most commonly methyl acrylate. google.comchemicalbook.com The reaction is a Michael addition catalyzed by a base. To minimize the formation of color-imparting byproducts, a specially selected catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is employed. google.com This catalyst offers a significant advantage as it can be added before the introduction of hydrogen sulfide and allows the reaction to be monitored by the pressure drop in a sealed reactor. google.com The reaction is typically maintained at a temperature of 40-50°C. google.com

An alternative approach involves the direct esterification of 3,3'-thiodipropionic acid with 1-octanol. For applications requiring high purity, such as in cosmetics or pharmaceuticals, enzyme-catalyzed processes are preferred as they avoid the use of potentially toxic chemical catalysts. google.com Lipases can be used as biocatalysts for the esterification of 3,3'-thiodipropionic acid with alcohols like 1-octanol. google.com These reactions are often carried out without solvents and at moderate temperatures under a vacuum to remove the water byproduct. google.com

| Synthetic Route | Precursors | Key Intermediate | Catalyst | Typical Conditions |

|---|---|---|---|---|

| Two-Step Transesterification | Hydrogen Sulfide, Methyl Acrylate, 1-Octanol | Dimethyl 3,3'-thiodipropionate | 1. Base (e.g., DABCO) 2. Alkali (e.g., Titanate ester) | 1. 40-50°C 2. 50-200°C, Vacuum |

| Enzymatic Esterification | 3,3'-Thiodipropionic Acid, 1-Octanol | None | Lipase | Moderate temperature, Solvent-free, Vacuum |

Characterization of Synthetic Intermediates and Reaction Byproducts of Dioctyl Thiodipropionate

The characterization of intermediates and byproducts is critical for process control and ensuring the final product's purity. The conventional synthesis of thiodipropionate esters can produce side products that adversely affect the product's color and must be removed through processes like vacuum distillation or solvent extraction. google.com

A key intermediate in the two-step synthesis is Dimethyl 3,3'-thiodipropionate . google.com Its purity is essential for the subsequent transesterification step. During its synthesis from hydrogen sulfide (B99878) and methyl acrylate (B77674), an incomplete reaction can leave unreacted starting materials or form the intermediate methyl-beta-mercaptopropionate . google.com Process control steps involve analyzing the product by gas chromatography (GC) and adding more methyl acrylate if the level of methyl-beta-mercaptopropionate is above a certain threshold (e.g., 0.5%) to drive the reaction to completion. google.com

During the transesterification with 1-octanol, the reaction mixture will contain the starting dimethyl 3,3'-thiodipropionate, the intermediate monoester (monooctyl thiodipropionate ), the final dioctyl thiodipropionate product, and the displaced methanol.

The primary analytical techniques for monitoring these reactions and characterizing the products are chromatographic methods. americanpharmaceuticalreview.com

Gas Chromatography (GC): GC is widely used to analyze the reaction mixtures and determine the purity of the final products. google.comgoogle.com Different dialkyl thiodipropionate esters can be separated and identified based on their retention times. For example, in one documented GC method, dioctyl-3,3'-thiodipropionate was observed to have a retention time of 6.3 minutes. google.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is another preferred separation technique for analyzing the components of the reaction. americanpharmaceuticalreview.com It can be used to determine the purity of final products like this compound. google.com When dealing with reactive intermediates, direct spectral analysis techniques such as quantitative Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) can also be employed to minimize sample preparation and potential degradation. americanpharmaceuticalreview.comscispace.com

The final product, Dioctyl 3,3'-thiodipropionate, is expected to have a purity of over 95% and a melting point of 8-9°C. google.com

| Compound Type | Specific Compound Example | Role in Synthesis | Analytical Characterization Technique(s) |

|---|---|---|---|

| Precursor | 3,3'-Thiodipropionic Acid | Starting material | FTIR, Raman Spectroscopy scispace.com |

| Intermediate | Dimethyl 3,3'-thiodipropionate | Intermediate in transesterification | Gas Chromatography (GC) google.com |

| Intermediate / Byproduct | Methyl-beta-mercaptopropionate | Side product from incomplete reaction | Gas Chromatography (GC) google.com |

| Intermediate | Monooctyl thiodipropionate | Intermediate in transesterification | HPLC, GC google.comamericanpharmaceuticalreview.com |

| Final Product | Dioctyl 3,3'-thiodipropionate | Target compound | GC (Rt: 6.3 min), HPLC, Melting Point Analysis google.com |

Reaction Mechanisms and Chemical Behavior of Dioctyl Thiodipropionate

Mechanistic Studies of Dioctyl Thiodipropionate as a Secondary Antioxidant

As a secondary antioxidant, the principal function of this compound and other thiodipropionate esters is not to intercept free radicals directly, but to decompose hydroperoxides (ROOH) into non-radical, stable products. behinpolymerco.com This action prevents the chain-branching step of autoxidation, where hydroperoxides would otherwise break down into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, thereby propagating the degradation process.

Thiodipropionate esters, including this compound, are recognized for their capacity to catalytically decompose hydroperoxides. nsf.gov.lk The sulfur atom in the thioester linkage is central to this reactivity. The generally accepted mechanism involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167). rsc.org This process transforms the hydroperoxides into inactive, non-radical compounds like alcohols. researchgate.net

A hallmark of this compound's application is its powerful synergistic interaction with primary antioxidants, such as hindered phenols. nsf.gov.lkatamanchemicals.com While relatively ineffective when used alone, its combination with primary antioxidants provides significantly enhanced stability against thermo-oxidative degradation. behinpolymerco.comnsf.gov.lk

Primary antioxidants, like phenolic antioxidants, function by donating a hydrogen atom to scavenge chain-propagating peroxy radicals (ROO•), thereby terminating the oxidation cycle. mdpi.com However, they are consumed in this process. Secondary antioxidants like DOTDP complement this action by decomposing the hydroperoxides that would otherwise be formed. researchgate.netmdpi.com This dual approach is highly effective: the primary antioxidant intercepts radicals, and the secondary antioxidant removes the source of new radicals (hydroperoxides). This complementary mechanism reduces the consumption of the primary antioxidant, extending the material's lifespan. researchgate.net Studies on similar systems, such as dilauryl thiodipropionate (DLTDP) with alkylated diphenylamines, have confirmed this synergistic effect, showing a significant improvement in thermal-oxidation stability. researchgate.net

| Antioxidant Combination | Mechanism of Action | Outcome |

| Primary Antioxidant (e.g., Hindered Phenol) | Donates hydrogen to scavenge peroxy radicals (ROO•). | Terminates oxidation chain reaction. |

| Secondary Antioxidant (this compound) | Decomposes hydroperoxides (ROOH) into stable, non-radical products. | Prevents formation of new radicals. |

| Synergistic Mixture | The primary antioxidant scavenges radicals while the secondary antioxidant removes the peroxide source of new radicals. | Enhanced stability and longevity of the material compared to using either antioxidant alone. behinpolymerco.comnsf.gov.lkresearchgate.net |

Under certain conditions, thiodipropionate esters can exhibit an initial pro-oxidant effect. nsf.gov.lkrsc.org This phenomenon is particularly evident at higher concentrations of the thioester and is associated with the formation of radical intermediates. nsf.gov.lk Research indicates that while the thermal decomposition of the derived sulfoxide (from the initial reaction with hydroperoxides) does not inherently produce radicals, its reaction with hydroperoxides can generate radicals capable of initiating oxidation. rsc.orgrsc.org This reaction is believed to be responsible for the observed pro-oxidant behavior. rsc.org

The mechanism involves a redox reaction between the sulfoxide and hydroperoxide, which yields free radical products that can initiate autoxidation. nsf.gov.lk However, this pro-oxidant phase is often followed by an "autoretarding" effect, where subsequent decomposition of the sulfur-containing intermediates leads to the formation of effective antioxidant species, such as sulfur dioxide, which can act as an acid catalyst to promote non-radical decomposition pathways. nsf.gov.lk This complex behavior results in an initial acceleration of oxidation that is then rapidly slowed down. nsf.gov.lk

The sulfur atom is the cornerstone of the antioxidant activity of this compound. mdpi.com Its ability to exist in multiple oxidation states allows it to react with and neutralize peroxides. diva-portal.org The initial and most critical step is the oxidation of the sulfide group by a hydroperoxide. rsc.org This reaction is what enables the decomposition of the otherwise harmful hydroperoxides into stable alcohols. researchgate.net

Degradation Pathways and Stability Mechanisms of this compound

The stability of this compound is a critical factor in its application, as it must withstand processing temperatures to be effective. Its degradation is primarily governed by thermal and oxidative processes.

Thiodipropionate esters possess moderate thermal stability, making them suitable for processes below approximately 250°C. Studies on the thermal degradation of various esters show that decomposition is highly dependent on temperature. nih.gov For thiodipropionate esters, the degradation kinetics are influenced by their interaction with hydroperoxides. The presence of these species can accelerate the decomposition of the thioester into its various oxidation products. researchgate.net

Kinetic studies on similar ester compounds have shown that degradation often follows first-order kinetics, proceeding through pathways like hydrolysis of the ester bond under certain conditions. nih.govmdpi.com For this compound, thermal degradation in an oxidative environment is intrinsically linked to its antioxidant function, as it is consumed while decomposing peroxides. The rate of its degradation is therefore coupled with the rate of hydroperoxide formation in the material it is protecting. researchgate.net

Photo-oxidative Degradation Mechanisms of this compound

The photo-oxidative degradation of this compound (DOTDP) involves a series of complex chemical reactions initiated by the absorption of ultraviolet (UV) radiation in the presence of oxygen. This process is of significant interest, particularly in the context of its application as a stabilizer in polymeric materials, where exposure to sunlight is a common environmental stressor.

The fundamental mechanism involves the formation of free radicals. While DOTDP itself is not the primary UV absorber in a polymer matrix, impurities or chromophoric groups within the polymer can absorb UV light and generate initial radicals. These radicals can then abstract hydrogen atoms from the DOTDP molecule, particularly from the carbon atoms adjacent to the sulfur atom or the ester groups, due to their relative lability.

Once a radical is formed on the DOTDP molecule, it can react with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical is highly reactive and can propagate the degradation chain by abstracting a hydrogen atom from another molecule, such as a polymer chain or another DOTDP molecule, thereby forming a hydroperoxide (ROOH) and a new radical.

The thioether group in DOTDP plays a crucial role in its stabilizing function by decomposing these hydroperoxides into non-radical, stable products, thus interrupting the degradation cycle. fiveable.me This is a key aspect of its function as a secondary antioxidant. However, the thioether group itself can be oxidized during this process, leading to the formation of sulfoxides and subsequently sulfones. These oxidized products may have reduced stabilizing efficiency.

Hydrolytic Stability and Pathways of this compound

Hydrolytic stability is a critical parameter for additives like this compound, as exposure to moisture is common during the service life of many products in which it is used. The primary pathway for the hydrolysis of DOTDP involves the cleavage of its ester bonds.

In the presence of water, and often catalyzed by acidic or basic conditions, the ester linkages in the DOTDP molecule can be broken. This reaction results in the formation of 3,3'-thiodipropionic acid and 1-octanol. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. Generally, the hydrolysis is more rapid under basic conditions compared to acidic or neutral conditions.

The reaction can be represented as follows:

(C₈H₁₇OOCCH₂CH₂)₂S + 2H₂O ⇌ HOOCCH₂CH₂SCH₂CH₂COOH + 2C₈H₁₇OH

While DOTDP possesses reasonable hydrolytic stability under neutral conditions, prolonged exposure to high humidity and elevated temperatures can lead to its gradual degradation. justia.comgoogle.com This degradation can impact its performance as a stabilizer in polymer systems, as the hydrolysis products may not possess the same antioxidant capabilities as the parent molecule.

It is important to note that in some applications, the controlled hydrolysis of similar thiodipropionate esters can be utilized. However, for its primary function as a polymer stabilizer, high hydrolytic stability is a desirable characteristic to ensure long-term performance. google.com

Identification and Formation Mechanisms of this compound Degradation Products

The degradation of this compound (DOTDP) under various stress conditions, such as thermal, oxidative, and photo-oxidative exposure, leads to the formation of several degradation products. The identification of these products provides valuable insights into the degradation mechanisms.

Key Degradation Products and Their Formation:

3,3'-Thiodipropionic Acid and 1-Octanol: As discussed in the context of hydrolytic stability, these are the primary products of ester hydrolysis. justia.comgoogle.com.na The formation mechanism is the nucleophilic attack of water on the carbonyl carbon of the ester group.

Sulfoxides and Sulfones: Oxidative conditions, both thermal and photo-induced, can lead to the oxidation of the sulfur atom in the thioether linkage. The initial product is the sulfoxide, which can be further oxidized to the corresponding sulfone. This oxidation is a key part of the antioxidant mechanism where DOTDP scavenges oxidizing species, but it also represents a degradation pathway for the stabilizer itself.

Products of Carbon-Sulfur Bond Cleavage: Under more severe degradation conditions, cleavage of the carbon-sulfur bond can occur. This can lead to the formation of various sulfur-containing fragments and hydrocarbon radicals derived from the octyl chains.

Volatile Organic Compounds (VOCs): Thermal degradation at high temperatures can lead to the fragmentation of the octyl chains and the propionate (B1217596) groups, resulting in the formation of a complex mixture of smaller, volatile organic compounds.

The identification of these degradation products is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which can separate the components of the degraded mixture and provide structural information for their identification. google.com Understanding the formation mechanisms of these products is crucial for predicting the long-term performance of DOTDP as a stabilizer and for designing more stable and effective antioxidant systems.

Table of Identified Degradation Products:

| Degradation Product | Formation Pathway |

| 3,3'-Thiodipropionic Acid | Hydrolysis |

| 1-Octanol | Hydrolysis |

| This compound sulfoxide | Oxidation |

| This compound sulfone | Further Oxidation |

| Various volatile organic compounds | Thermal Fragmentation |

Chemical Reactivity of this compound in Polymer Systems

The efficacy of this compound (DOTDP) as a polymer additive is fundamentally governed by its chemical reactivity within the polymer matrix. Its interactions at the molecular level and its role in mitigating degradation processes are central to its function.

Interfacial Interactions of this compound in Polymer Matrices

The performance of this compound as a stabilizer is significantly influenced by its compatibility and distribution within the polymer matrix. researchgate.net Being a relatively non-polar molecule due to the long octyl chains, DOTDP generally exhibits good compatibility with non-polar polymers such as polyolefins (e.g., polyethylene (B3416737) and polypropylene). made-in-china.comevitachem.com

Key aspects of interfacial interactions include:

Solubility and Dispersion: For DOTDP to be effective, it must be well-dispersed throughout the polymer. Poor dispersion can lead to localized areas of high stabilizer concentration and other areas that are unprotected. The long alkyl chains of DOTDP enhance its solubility in the molten polymer during processing, facilitating a more uniform distribution.

Migration: Like many additives, DOTDP can migrate within the polymer matrix. The rate of migration is dependent on factors such as temperature, polymer morphology (amorphous vs. crystalline regions), and the presence of other additives. While some degree of mobility is necessary for the stabilizer to reach sites of degradation, excessive migration to the surface can lead to its loss and a reduction in long-term stability.

Interactions with Polymer Chains and Other Additives: DOTDP molecules can interact with polymer chains through weak van der Waals forces. More importantly, it can exhibit synergistic effects when used in combination with other stabilizers, such as primary antioxidants (e.g., hindered phenols). made-in-china.commade-in-china.com In such systems, the primary antioxidant can scavenge free radicals, while DOTDP decomposes the hydroperoxides that may still form, providing a more comprehensive stabilization package. fiveable.mebehinpolymerco.com

The interfacial behavior of DOTDP is a critical factor in its practical application. Optimizing its concentration and ensuring its compatibility with the host polymer and other additives are essential for achieving the desired level of stabilization.

Role of this compound in Polymer Stabilization Against Thermal and Oxidative Stress

This compound functions primarily as a secondary antioxidant, playing a crucial role in protecting polymers from degradation caused by thermal and oxidative stress. ontosight.aigoogleapis.comnih.gov Its mechanism of action is centered on the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.

The stabilization mechanism involves the following key steps:

Initiation: The degradation process is initiated by the formation of free radicals (R•) in the polymer, typically due to heat, UV light, or mechanical stress.

Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•). The peroxy radicals can then abstract hydrogen from the polymer backbone, forming hydroperoxides (ROOH) and another free radical, thus propagating the degradation chain.

Hydroperoxide Decomposition by DOTDP: This is the critical step where DOTDP intervenes. The thioether group in DOTDP reacts with the hydroperoxides, converting them into stable, non-radical products, primarily alcohols. This reaction prevents the homolytic cleavage of hydroperoxides into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which would otherwise accelerate the degradation process.

The sulfur atom in DOTDP is progressively oxidized during this process, first to a sulfoxide and then to a sulfone. While these oxidized forms are less effective at decomposing hydroperoxides, the initial reaction provides significant protection to the polymer.

Table of Stabilization Roles:

| Stress Factor | Role of this compound | Mechanism |

| Thermal Stress | Secondary Antioxidant | Decomposes hydroperoxides formed during thermal oxidation. |

| Oxidative Stress | Secondary Antioxidant | Reacts with and neutralizes hydroperoxides, preventing chain propagation. made-in-china.com |

By interrupting the degradation cycle at the hydroperoxide stage, this compound significantly enhances the long-term thermal and oxidative stability of polymers, extending their service life and preserving their mechanical and physical properties.

Advanced Analytical Methodologies for Dioctyl Thiodipropionate Research

Spectroscopic Techniques for Dioctyl Thiodipropionate Characterization and Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and studying the mechanisms of its chemical transformations. These techniques provide detailed information on the compound's functional groups, connectivity of atoms, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. Analysis of closely related structures, such as Distearyl thiodipropionate, allows for the accurate prediction of chemical shifts for this compound. chemicalbook.comnih.gov

In ¹H NMR, the protons on the carbon atoms adjacent to the sulfur atom and the carbonyl group exhibit characteristic shifts. The long octyl chains produce a series of overlapping signals in the upfield region of the spectrum.

¹³C NMR provides complementary information, with distinct signals for the carbonyl carbon, the carbons of the ethyl groups attached to the sulfur, and the carbons of the octyl ester groups. chemicalbook.com Studying the shifts, particularly of the carbons alpha and beta to the sulfur atom, can provide insights into oxidation states and other transformations.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Data is inferred from spectral data of similar thiodipropionate esters like Distearyl thiodipropionate.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~171-172 |

| Methylene adjacent to ester oxygen (-O-CH₂ -) | ~4.1 | ~65-66 |

| Methylene alpha to carbonyl (-CH₂ -C=O) | ~2.8 | ~34-35 |

| Methylene alpha to sulfur (-S-CH₂ -) | ~2.6 | ~29-30 |

| Octyl chain methylenes (-(CH₂)₆-) | ~1.2-1.6 | ~22-32 |

| Octyl chain terminal methyl (-CH₃) | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy for this compound and its Transformation Products

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and monitoring its transformation products, such as those formed during oxidation. nih.govmdpi.com These methods are often rapid and can be performed with minimal sample preparation. mdpi.com

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other significant peaks include the C-H stretching vibrations of the octyl chains and the C-O stretching of the ester linkage. The C-S bond shows a weaker absorption in the fingerprint region.

Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. mdpi.com Mechanistic studies of oxidation can be conducted by monitoring the appearance of new, characteristic bands. For example, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O) would result in the emergence of strong new peaks in the IR and Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound and its Potential Oxidation Products

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H (Alkyl) | Stretching | 2850-2960 | IR, Raman |

| C=O (Ester) | Stretching | 1735-1750 | IR, Raman |

| C-O (Ester) | Stretching | 1150-1250 | IR |

| S=O (Sulfoxide) | Stretching | 1030-1070 | IR, Raman |

| O=S=O (Sulfone) | Symmetric/Asymmetric Stretching | 1120-1160, 1300-1350 | IR, Raman |

| C-S (Sulfide) | Stretching | 600-800 | IR, Raman |

Mass Spectrometry (MS) for this compound and its Derivatives

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. rsc.org When coupled with chromatographic techniques like GC or LC, it allows for the separation and identification of the compound and its derivatives in complex mixtures.

Under electron ionization (EI) conditions, typically used in GC-MS, this compound undergoes characteristic fragmentation. Common fragmentation pathways include the loss of the octyl groups, cleavage of the ester bond, and fragmentation of the alkyl chains. The resulting mass spectrum serves as a molecular fingerprint for identification. Softer ionization techniques, such as electrospray ionization (ESI), are often used in LC-MS and can provide prominent molecular ions, which is useful for confirming molecular weight and studying derivatives formed through metabolic or degradation processes. rsc.org

Table 3: Potential Mass Fragments of this compound in Mass Spectrometry (EI)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 402 | [M]⁺ | Molecular Ion |

| 289 | [M - C₈H₁₇O]⁺ | Loss of an octoxy radical |

| 273 | [M - C₈H₁₇O₂]⁺ | Loss of an octoxycarbonyl radical |

| 175 | [HOOC(CH₂)₂S(CH₂)₂CO]⁺ | Cleavage of both ester groups with H rearrangement |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

| 57, 43 | [C₄H₉]⁺, [C₃H₇]⁺ | Further fragmentation of the alkyl chain |

Chromatographic Separations in this compound Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from various matrices. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its related compounds.

Gas Chromatography (GC) Applications in this compound Research

Gas chromatography (GC) is a well-established method for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For a high molecular weight compound like this compound, analysis requires high temperatures and a thermally stable stationary phase. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. restek.com

Analysis of related compounds, such as dilauryl thiodipropionate, has been successfully performed using GC. rsc.org A typical method for this compound would involve a short, thin-film capillary column with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) and a temperature-programmed oven to ensure elution without thermal degradation.

Table 4: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 280 - 300 °C |

| Oven Program | Initial 150 °C, ramp at 10-15 °C/min to 320 °C, hold for 5-10 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C (FID) |

Liquid Chromatography (LC) Techniques for this compound and Related Compounds

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is highly suitable for the analysis of this compound and its transformation products, which may be less volatile or thermally labile. mdpi.com Reverse-phase HPLC is the most common mode used.

A successful method for the separation of the related compound Distearyl thiodipropionate utilizes a reverse-phase column with a mobile phase consisting of acetonitrile and water. sielc.com This methodology is directly applicable to this compound. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), which is particularly powerful for identifying oxidation products and other derivatives in complex sample matrices. mdpi.com

Table 5: Representative Liquid Chromatography (LC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometer (MS) |

| Injection Volume | 10 - 20 µL |

Hyphenated Techniques for Comprehensive this compound Investigation

In the research and analysis of this compound, hyphenated analytical techniques are indispensable for achieving comprehensive characterization. These methods, which couple a separation technique with a detection technique, provide the high sensitivity and selectivity required to identify and quantify the compound and its related substances in complex matrices.

GC-MS and LC-MS in this compound Degradation Product Identification

The investigation of this compound's stability and degradation pathways is critical for understanding its performance and potential transformation in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify degradation products. researchgate.netnih.gov

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile degradation products. In a typical workflow, a sample containing degraded this compound is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the structural elucidation of the degradation product. nih.gov

LC-MS is employed for the analysis of non-volatile, thermally labile, or polar degradation products that are not amenable to GC analysis. nih.govnih.govresearchgate.net The liquid chromatograph separates the components of the mixture in the liquid phase, after which they are introduced into the mass spectrometer. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the molecules before mass analysis. LC-MS/MS, a tandem mass spectrometry approach, can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. researchgate.net

In the context of this compound, degradation can be initiated by factors such as heat, light, or exposure to oxidative or hydrolytic conditions. mdpi.com These stress conditions can lead to the formation of various byproducts. For instance, hydrolysis of the ester linkages would yield 3,3'-thiodipropionic acid and 2-octanol. Oxidation of the sulfur atom is another plausible degradation pathway, which could result in the formation of the corresponding sulfoxide and sulfone.

The table below details potential degradation products of this compound that could be identified using MS techniques.

| Potential Degradation Product | Molecular Formula | Key Mass Spectral Features (Expected) |

| 3,3'-Thiodipropionic acid | C₆H₁₀O₄S | Molecular ion peak, fragments corresponding to loss of carboxyl groups |

| 2-Octanol | C₈H₁₈O | Molecular ion peak, characteristic fragments from aliphatic alcohol |

| Dioctyl sulfoxide dipropionate | C₂₂H₄₂O₅S | Molecular ion peak shifted by +16 amu from parent compound |

| Dioctyl sulfone dipropionate | C₂₂H₄₂O₆S | Molecular ion peak shifted by +32 amu from parent compound |

| Monooctyl thiodipropionate | C₁₄H₂₆O₄S | Molecular ion peak, fragments showing loss of one octyl group |

This table is illustrative and based on the chemical structure of this compound. Actual research findings would be required for confirmation.

Coupled Techniques for this compound Quantification and Purity Assessment in Research Contexts

For the accurate quantification and purity assessment of this compound in research samples, coupled chromatographic techniques are routinely employed. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are robust and reliable methods for these purposes.

GC-FID is a standard technique for quantifying organic compounds that are volatile or can be made volatile upon derivatization. measurlabs.comornl.gov After separation on the GC column, the eluting this compound is combusted in a hydrogen-air flame. This combustion produces ions that generate a current proportional to the amount of substance present. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the quantity of this compound can be precisely determined. ornl.govresearchgate.net This method is also effective for purity assessment by revealing the presence of volatile impurities. measurlabs.com

HPLC-UV is a versatile and widely used technique for the quantification and purity analysis of non-volatile compounds. thermofisher.comnih.gov A solution of the sample is pumped through a column packed with a stationary phase, and separation occurs based on the analyte's affinity for the stationary and mobile phases. For a compound like this compound, a reverse-phase HPLC method is often suitable. sielc.com As the compound elutes from the column, it passes through a UV detector. Although this compound does not have a strong chromophore, it can often be detected at low UV wavelengths (e.g., 200-220 nm). The detector response is proportional to the concentration, allowing for accurate quantification. longdom.org A similar antioxidant, dilauryl thiodipropionate, has been successfully quantified using RP-HPLC with a differential refractivity detector, a technique that could be adapted for this compound. semanticscholar.org The purity is assessed by examining the chromatogram for the presence of extraneous peaks. semanticscholar.org

The following table summarizes typical parameters for these quantitative methods, based on general analytical practices and methods for similar compounds.

| Parameter | GC-FID | HPLC-UV |

| Column | Capillary column (e.g., DB-5, HP-5ms) | Reverse-phase column (e.g., C18, C8) thermofisher.comsielc.com |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water mixture sielc.comsemanticscholar.org |

| Detector | Flame Ionization Detector (FID) | UV/Vis or Photodiode Array (PDA) Detector |

| Quantification | External or internal standard method | External or internal standard method semanticscholar.org |

| Linearity (r²) | Typically >0.99 researchgate.net | Typically >0.999 nih.gov |

| Limit of Detection (LOD) | Dependent on analyte and system | Dependent on analyte chromophore and system |

| Limit of Quantification (LOQ) | Dependent on analyte and system | Dependent on analyte chromophore and system nih.gov |

This table presents generalized parameters. Method development and validation are required for specific research applications.

Environmental Fate and Ecotoxicological Implications of Dioctyl Thiodipropionate

Biodegradation Pathways of Thiodipropionate Compounds

The environmental breakdown of thiodipropionate compounds is primarily driven by microbial activity. The ester structure and the presence of a sulfur atom create specific pathways for degradation in various environmental compartments.

Microorganisms capable of degrading thiodipropionate esters and their parent acid, thiodipropionic acid (TDP), are found ubiquitously in aquatic and terrestrial environments. scispace.com In aquatic systems, including activated sludge, river water, and pond water, microbes can readily initiate the primary biodegradation of these esters. scispace.com The process begins with the enzymatic hydrolysis of the ester bonds, which releases the alcohol moieties and thiodipropionic acid. nih.gov This initial step is common for the bacterial degradation of various ester compounds. nih.gov

In terrestrial environments, the degradation follows a similar initial pathway. The connectivity between terrestrial and aquatic systems can influence the distribution and assembly of microbial communities responsible for this degradation. nih.gov Soil characteristics, such as organic matter content and the presence of a diverse microbial population, are crucial for the efficient breakdown of these compounds. growingscience.com Studies on related compounds show that biodegradation is an important environmental fate process in both soil and water. nih.gov The presence of plastic surfaces in both environments can lead to the formation of a "plastisphere," a specialized microbial habitat that may host organisms capable of degrading plastic additives like thiodipropionate esters. mdpi.com

The microbial catabolism of thiodipropionate compounds involves a variety of specific enzymes and bacterial strains. The initial cleavage of the ester bond in compounds like dioctyl thiodipropionate is catalyzed by hydrolase enzymes, specifically esterases. nih.govmdpi.com Once the parent acid, 3,3'-thiodipropionic acid (TDP), or its disulfide form, 3,3'-dithiodipropionic acid (DTDP), is released, further degradation targets the sulfur-containing core.

Several bacterial genera have been identified for their ability to utilize these sulfur compounds. Strains of Variovorax paradoxus, Rhodococcus erythropolis, Advenella mimigardefordensis, and Ralstonia eutropha have been shown to degrade TDP and DTDP. nih.govnih.govnih.govsemanticscholar.org The cleavage of DTDP into two molecules of 3-mercaptopropionate (3MP) is catalyzed by enzymes from the pyridine nucleotide-disulfide oxidoreductase family, such as dihydrolipoamide dehydrogenase. nih.gov This enzyme facilitates the first step in the catabolism of the disulfide compound. nih.gov Subsequent metabolism of the resulting intermediates, such as propionyl-CoA, may proceed through several routes, including the malonate semialdehyde pathway, the methylmalonyl-CoA pathway, and the methylcitrate cycle. nih.gov

| Microbial Strain/Genus | Compound Degraded | Key Enzyme System/Family | Reference |

|---|---|---|---|

| Variovorax paradoxus | 3,3'-Thiodipropionate (TDP) | Enoyl-CoA hydratases, Crotonase family proteins | nih.gov |

| Rhodococcus erythropolis | TDP, 3,3'-Dithiodipropionic acid (DTDP) | Not specified, proposed desulphydrase | nih.govsemanticscholar.org |

| Advenella mimigardefordensis | DTDP | Dihydrolipoamide Dehydrogenase (a pyridine nucleotide-disulfide oxidoreductase) | nih.gov |

| Ralstonia eutropha | DTDP | Dihydrolipoamide Dehydrogenase | nih.gov |

The rate and extent of thiodipropionate ester biodegradation are influenced by a combination of physicochemical and biological factors.

Chemical Structure: The structure of the ester's alcohol and acid components plays a critical role. For instance, in anaerobic marine sediments, the total carbon number and the presence of branching in the alkyl chains of esters affect the completeness and rate of biodegradation. researchgate.net

Environmental Conditions: Key environmental parameters such as pH, temperature, and nutrient availability significantly impact microbial activity and enzymatic efficiency. researchgate.net Different microbial strains exhibit optimal degradation capabilities under specific ranges of these conditions. researchgate.net

Bioavailability: The low water solubility of long-chain esters like this compound can limit their availability to microorganisms. chemicalbook.com The presence of surfactants or emulsifiers can increase their solubility and, consequently, their degradation rate. researchgate.net

Oxygen Availability: The degradation pathways can differ between aerobic and anaerobic conditions. While many degrading strains are aerobic, anaerobic degradation is also possible, particularly in environments like marine sediments. researchgate.net

Presence of Co-contaminants: The presence of other organic compounds or pollutants can either inhibit or enhance biodegradation, depending on the specific microbial consortia and metabolic pathways involved. mdpi.com

Environmental Transformation and Persistence of this compound

Beyond biodegradation, the environmental persistence of this compound is determined by abiotic transformation processes and its physical behavior within environmental matrices like soil and sediment.

Abiotic degradation processes such as photolysis and hydrolysis contribute to the transformation of thiodipropionate esters in the environment.

Photolysis: While specific data for this compound is limited, related long-chain dialkyl thiodipropionates, such as distearyl thiodipropionate, provide insight. In the atmosphere, the vapor-phase form of distearyl thiodipropionate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 5.6 hours. nih.gov This suggests that atmospheric persistence is likely to be low for similar compounds that partition into the air.

Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, a chemical process where water cleaves the bonds. This reaction breaks the ester down into its constituent parts: two molecules of octyl alcohol and one molecule of thiodipropionic acid. This is often the initial step that precedes microbial degradation, as it can increase the bioavailability of the parent acid. nih.gov

The mobility of this compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles, which in turn dictates its potential for leaching into groundwater. researchgate.net This behavior is quantified by the soil organic carbon-water partition coefficient (Koc). ecetoc.orgladwp.com A high Koc value indicates strong binding to organic matter and low mobility. researchgate.net

| Compound | Koc Value (L/kg) | Mobility Classification | Reference |

|---|---|---|---|

| Distearyl Thiodipropionate | 1 x 10¹⁰ (Estimated) | Immobile | nih.gov |

| Dimethyl 3,3'-thiodipropionate | 14.1 (Predicted) | Very High | epa.gov |

| This compound | Not available (Expected to be very high/immobile) | Immobile (Inferred) |

Bioaccumulation Potential of this compound

Ecotoxicological Assessment of Thiodipropionate Esters in Non-Human Organisms

The ecotoxicological profile of this compound is not extensively documented. Therefore, this assessment considers data from various thiodipropionate esters to evaluate the potential environmental impact of this class of compounds. These esters are primarily used as antioxidants in polymers and cosmetics. nih.govnih.govchemicalbook.com Their environmental release can occur during production, use, or disposal of products containing them.

The ecotoxicity of thiodipropionate esters in aquatic environments has been evaluated for several analogues, though specific data for this compound is sparse.

For Dilauryl thiodipropionate (DLTDP) , studies on the green algae Desmodesmus subspicatus showed a 72-hour No Observed Effect Concentration (NOEC) for biomass at 11 mg/L. wa.gov Due to its very low water solubility (estimated at < 1 mg/L), adverse effects on fish and aquatic invertebrates like Daphnia are not expected at the limit of its solubility. wa.gov

Conversely, Dioctadecyl 3,3'-thiodipropionate , another ester in this family, is classified as being harmful to aquatic life with long-lasting effects, indicating potential for chronic toxicity in aquatic ecosystems. chempure.in

The available data, while limited, suggest that the aquatic toxicity of thiodipropionate esters can vary depending on the specific chemical structure, particularly the length of the alkyl chains which influences properties like water solubility.

Aquatic Ecotoxicity Data for Thiodipropionate Esters

| Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Dilauryl thiodipropionate | Green Algae (D. subspicatus) | 72-hr NOEC (biomass) | 11 mg/L | wa.gov |

| Dilauryl thiodipropionate | Fish, Daphnia | Chronic Toxicity | No effects expected at saturation | wa.gov |

| Dioctadecyl 3,3'-thiodipropionate | Aquatic life | Hazard Classification | Harmful with long-lasting effects | chempure.in |

There is a notable lack of specific research findings on the terrestrial ecotoxicity of this compound and other thiodipropionate esters. No studies detailing the effects of these compounds on key terrestrial organisms such as soil invertebrates (e.g., earthworms, springtails) or various plant species were identified in the reviewed scientific literature.

Assessing terrestrial toxicity is crucial for understanding the full environmental impact of a chemical, especially for substances that may be released to land or partition to soil and sediment. Such an assessment would typically involve standardized tests to evaluate endpoints like survival, reproduction, and growth in representative soil-dwelling organisms and plants. Without such data for this compound, a comprehensive evaluation of its risk to terrestrial ecosystems cannot be completed.

Theoretical and Computational Studies on Dioctyl Thiodipropionate

Quantum Chemical Calculations of Dioctyl Thiodipropionate Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and chemical reactivity. nih.govmdpi.com

The electronic structure of this compound is central to its function. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, a key step in many antioxidant processes, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Chemical Descriptors for Thioether-Containing Esters This table presents typical descriptors and their significance, as specific calculated values for this compound are not readily available in the cited literature.

| Descriptor | Typical Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher values suggest greater ease of oxidation. |

| LUMO Energy | Indicates electron-accepting ability; lower values suggest greater ease of reduction. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Conformational Energy | The relative energy of different spatial arrangements, determining the most stable molecular shapes. |

This compound functions as a secondary antioxidant, primarily by decomposing hydroperoxides (ROOH) into non-radical, stable products. rsc.orgrsc.orguvabsorber.com This action prevents the chain-scission of the polymer backbone that would otherwise be initiated by the breakdown of hydroperoxides. nih.gov The antioxidant mechanism involves the oxidation of the sulfide (B99878) group to sulfoxide (B87167) and subsequently to other species. acs.orgacs.orgnih.gov

Computational chemistry is used to study the thermodynamics and kinetics of these reactions. frontiersin.org Key thermodynamic parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) can be calculated to evaluate the feasibility of different antioxidant pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET). frontiersin.org For thioether antioxidants, the primary mechanism is hydroperoxide decomposition, where the sulfur atom attacks the hydroperoxide oxygen. rsc.org

Transition state analysis allows for the calculation of the activation energy barrier for this reaction. By mapping the minimum energy pathway from reactants to products, the geometry and energy of the transition state can be determined. A lower activation energy implies a faster reaction rate. Such studies on analogous thioether compounds show that the oxidation to sulfoxide is a key step. acs.orgnih.gov These calculations can help explain the efficiency of thiodipropionate esters as stabilizers and predict the reactivity of new derivatives. rsc.org

Molecular Dynamics Simulations of this compound in Material Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems like polymer-additive mixtures. acs.orgacs.orgrsc.org By solving Newton's equations of motion for a system of interacting particles, MD can predict macroscopic properties based on the underlying molecular interactions. acs.orgresearchgate.net

When incorporated into a polymer such as polyethylene (B3416737) or polypropylene (B1209903), the effectiveness of this compound depends on its ability to disperse evenly and remain within the matrix. researchgate.netresearchgate.net MD simulations are a powerful tool for studying the diffusion of additives in polymers. acs.orgmdpi.com By simulating a "cell" containing polymer chains and additive molecules, one can track the movement of the additive over time to calculate its diffusion coefficient. mdpi.com

The diffusion coefficient is influenced by several factors, including the size and shape of the additive, the temperature, and the morphology of the polymer (e.g., crystallinity, density). researchgate.net Simulations on similar systems, such as other antioxidants or plasticizers in polyolefins, show that diffusion is generally higher at elevated temperatures and in the amorphous regions of the polymer. researchgate.netresearchgate.netdiva-portal.org The long octyl chains of this compound are expected to enhance its compatibility with non-polar polymers like polyethylene, potentially leading to lower migration rates compared to smaller, less compatible additives.

Table 2: Example Diffusion Coefficients of Antioxidants in Polyolefins from Literature This table provides representative data for other antioxidants to illustrate typical values obtained from migration studies, which can be correlated with MD simulations.

| Antioxidant | Polymer | Temperature (°C) | Diffusion Coefficient (cm²/s) |

|---|---|---|---|

| Irganox 1010 | Polypropylene (h-PP) | 40 | ~1 x 10⁻¹² |

| Irganox 1010 | Polypropylene (h-PP) | 80 | ~5 x 10⁻¹⁰ |

| Irganox 1076 | High-Density Polyethylene | 60 | ~2 x 10⁻⁹ |

| Irgafos 168 | Polypropylene (r-PP) | 40 | ~3 x 10⁻¹¹ |

Data adapted from studies on antioxidant migration in polypropylene (PP) and polyethylene (PE). researchgate.netresearchgate.net

The compatibility and plasticizing effect of an additive are governed by its intermolecular interactions with the surrounding polymer chains. ijche.comiosrjen.org MD simulations can quantify these interactions by calculating the interaction energy, which is composed of van der Waals and electrostatic contributions. researchgate.netnih.gov For a non-polar additive like this compound in a polyolefin matrix, van der Waals forces are expected to dominate.

By analyzing the radial distribution function (RDF), simulations can reveal the spatial arrangement of polymer atoms around the additive molecule, providing insight into the local structure. mdpi.com Strong, favorable interactions lead to good compatibility and a lower tendency for the additive to migrate out of the polymer. researchgate.netijche.com Simulations can also model how the additive affects the polymer's physical properties, such as the glass transition temperature (Tg). Additives that increase the free volume and mobility of polymer chains act as plasticizers, typically lowering the Tg. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.govresearchgate.netnih.gov These models are widely used in drug design and materials science to predict the activity of new compounds and to guide the synthesis of more effective molecules. nih.govmdpi.commdpi.com

For this compound derivatives, QSAR modeling could be employed to optimize their antioxidant performance. researchgate.netmdpi.com The process involves several steps:

Data Set Generation: A series of this compound derivatives with varying structural modifications (e.g., different ester chain lengths, substituents on the propionate (B1217596) backbone) would be synthesized and their antioxidant activity experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed antioxidant activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. researchgate.netnih.gov

The resulting QSAR model can identify the key structural features that enhance antioxidant activity. For instance, a model might reveal that increasing the electron density on the sulfur atom or modifying the lipophilicity of the ester chains leads to improved performance. This information provides a rational basis for designing novel, more potent thioether antioxidants.

Table 3: Common Molecular Descriptors in QSAR Studies for Antioxidants

| Descriptor Class | Example Descriptor | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ability to donate an electron to a radical species. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Energy required to break a bond (e.g., O-H, N-H) to donate a hydrogen atom. |

| Topological | Wiener Index | Describes molecular branching, which can influence steric accessibility and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting solubility and localization in lipidic vs. aqueous phases. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |

Future Research Directions and Unaddressed Challenges in Dioctyl Thiodipropionate Science

Emerging Applications and Unexplored Areas of Dioctyl Thiodipropionate Research

The traditional role of this compound as a polymer additive is well-documented. However, its inherent chemical properties suggest potential in several unexplored domains. Future research could unlock significant value by investigating its utility in advanced material formulations, specialized lubrication, and even the cosmetics sector, drawing parallels from similar compounds like Dilauryl thiodipropionate (DLTDP).

Key unexplored areas include:

Bio-based Polymer Systems: As the industry shifts towards sustainable materials, the compatibility and efficacy of DOTDP in bio-based polymers like PLA (Polylactic Acid) and PHA (Polyhydroxyalkanoates) remain a critical research gap. Investigating its role in enhancing the thermal stability and lifespan of these materials is a promising direction.

Advanced Lubricants and Greases: The thioether linkage and long alkyl chains in DOTDP suggest potential as an extreme pressure and anti-wear additive in lubricants. Research into its performance in synthetic lubricant formulations for demanding applications, such as in the automotive or industrial machinery sectors, is warranted.

Cosmetic and Personal Care Formulations: Analogous compounds such as Dilauryl thiodipropionate are utilized in cosmetics for their antioxidant and emollient properties. chemicalbook.com A significant unexplored area is the evaluation of DOTDP's potential in skincare and haircare products, focusing on its ability to protect formulations from oxidation and enhance texture. chemicalbook.com

Synergistic Antioxidant Blends: While DOTDP is known to work synergistically with primary antioxidants like hindered phenols, there is a vast, unexplored landscape of potential synergistic combinations with other novel stabilizers, including natural antioxidants or other sulfur-containing compounds.

| Potential Research Area | Rationale | Key Research Questions |

| Bio-based Polymers | Increasing demand for sustainable plastics. | How does DOTDP affect the thermal stability and mechanical properties of PLA, PHA, etc.? What is the optimal loading level for effective stabilization? |

| Specialty Lubricants | Need for high-performance additives. | Can DOTDP function as an effective anti-wear or extreme pressure additive? How does it compare to traditional lubricant additives? |

| Cosmetic Formulations | Proven utility of similar thiodipropionate esters. chemicalbook.com | Is DOTDP safe and effective as an antioxidant in skincare products? What are its emollient and textural properties? |

| Novel Antioxidant Systems | Potential for enhanced performance through synergy. | Which novel primary antioxidants exhibit the strongest synergistic effects with DOTDP? Can these blends reduce the overall additive concentration required? |

Methodological Advancements for Enhanced this compound Investigation

A deeper understanding of this compound's function, degradation pathways, and environmental fate requires the application and development of advanced analytical methodologies. Moving beyond standard techniques will enable more precise and comprehensive investigations.

Future methodological advancements should focus on:

Advanced Chromatographic Techniques: While High-Performance Liquid Chromatography (HPLC) is a standard method, the development of methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could provide unprecedented detail into the degradation products of DOTDP within polymer matrices. This would allow for a more accurate assessment of its stabilization mechanisms and long-term performance.

In-situ Spectroscopic Analysis: Techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy could be further developed for in-situ, real-time monitoring of DOTDP's chemical state during polymer processing and degradation. This would offer dynamic insights that are not possible with traditional offline methods.

Computational Modeling and Simulation: Molecular dynamics and quantum chemical calculations can be employed to predict the interaction of DOTDP with polymer chains, its diffusion characteristics, and its antioxidant activity at a molecular level. These computational tools can accelerate the design of more efficient stabilization systems and reduce the need for extensive empirical testing.

| Methodology | Potential Advancement | Information Gained |

| Chromatography | UHPLC-HRMS | Precise identification and quantification of degradation byproducts and metabolites. |

| Spectroscopy | In-situ Raman/FTIR | Real-time monitoring of chemical changes in DOTDP during polymer aging. |

| Computational Chemistry | Molecular Dynamics Simulations | Prediction of diffusion, solubility, and interaction with polymer matrices. |

Interdisciplinary Research Needs for Comprehensive this compound Understanding

Addressing the complex challenges and opportunities associated with this compound requires a departure from siloed research. Collaboration across different scientific disciplines is essential for a holistic understanding.

Key interdisciplinary needs include:

Materials Science and Environmental Toxicology: A combined approach is necessary to design next-generation polymer systems where DOTDP provides excellent stability while ensuring that any potential leachates or degradation products have minimal environmental and toxicological impact.

Synthetic Chemistry and Polymer Engineering: Collaborative efforts can lead to the development of "reactive" thiodipropionate additives that can be covalently bonded to the polymer backbone. This would prevent migration and leaching, leading to more permanent stabilization and safer end-products.

Data Science and Analytical Chemistry: The large datasets generated from advanced analytical techniques require sophisticated data science approaches, including machine learning, to identify complex correlations between DOTDP concentration, degradation patterns, and material performance over time.

Sustainable Chemistry and Circular Economy Considerations for this compound Production and Use

The future of any chemical compound is inextricably linked to its environmental footprint. Applying the principles of green chemistry and the circular economy to the lifecycle of this compound is a critical and unaddressed challenge.

Future research in this area must focus on:

Green Synthesis Routes: Current synthesis methods for thiodipropionic acid and its esters often rely on conventional chemistry. Research into biocatalytic processes, such as using lipases for esterification, could offer a more sustainable and efficient manufacturing pathway. nih.govpreprints.org The use of greener solvents and energy-efficient reaction conditions, such as microwave-assisted synthesis, also represents a significant area for improvement. mdpi.commdpi.com

Life Cycle Assessment (LCA): A comprehensive "cradle-to-gate" or "cradle-to-cradle" LCA for DOTDP is currently lacking. mdpi.com Such an assessment would quantify the environmental impacts associated with its production, use, and end-of-life, identifying hotspots for improvement. dtu.dk

Circular Economy Integration: The role of DOTDP in a circular economy for plastics needs to be defined. mdpi.com Research should investigate how the presence of DOTDP and its degradation products affects the quality and viability of recycled polymer streams. Furthermore, designing DOTDP analogues from renewable feedstocks, such as fatty acids from plant oils, could significantly improve its sustainability profile and align with circular economy principles. kit.edu This involves exploring strategies within the 9R framework, such as designing for recycling and recovery. researchgate.net

| Sustainability Aspect | Research Focus | Desired Outcome |

| Green Synthesis | Biocatalysis, alternative solvents, energy efficiency. mdpi.com | Reduced waste, lower energy consumption, and use of renewable resources in DOTDP production. |

| Life Cycle Assessment (LCA) | Quantify environmental impacts from production to disposal. mdpi.com | Identification of key areas for environmental impact reduction throughout the product lifecycle. |

| Circular Economy | Compatibility with polymer recycling, synthesis from renewable feedstocks. researchgate.net | Enhanced recyclability of DOTDP-containing plastics and reduced reliance on fossil-fuel-based raw materials. |

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Dioctyl thiodipropionate in polymer matrices, and how can their accuracy be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with optimized column selection (e.g., C18 for HPLC) and ionization parameters (e.g., electron impact for GC-MS). Validate accuracy via spike-recovery experiments in representative matrices (e.g., polyethylene), ensuring recovery rates ≥90% and limits of detection (LOD) below 0.1 ppm. Cross-validate with spectroscopic methods like FTIR for functional group confirmation .

Q. How should controlled experiments be designed to evaluate the antioxidant efficacy of this compound under varying thermal conditions?

- Methodological Answer : Employ accelerated aging protocols (e.g., ASTM D3895) with controlled temperature gradients (e.g., 70°C to 150°C) and oxygen exposure. Measure oxidation induction time (OIT) via differential scanning calorimetry (DSC) and correlate with DTD concentration. Include control groups without DTD and use ANOVA to assess significance of thermal stability improvements .

Q. What are the best practices for synthesizing this compound in laboratory settings to ensure reproducibility?

- Methodological Answer : Optimize esterification reactions between thiodipropionic acid and octanol using acid catalysts (e.g., sulfuric acid) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography. Document molar ratios, reaction times, and purification steps rigorously to enable replication .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in literature regarding the synergistic effects of this compound with phenolic antioxidants?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., polymer type, additive ratios). Replicate experiments under standardized conditions (e.g., ISO 11346) using fixed DTD/phenolic ratios (e.g., 1:1 to 1:3). Apply kinetic modeling (e.g., Arrhenius plots) to quantify synergy and validate via electron paramagnetic resonance (EPR) for radical scavenging activity .

Q. What methodological approaches are suitable for investigating the environmental degradation pathways of this compound in aquatic ecosystems?

- Methodological Answer : Simulate aquatic environments using OECD 308 guidelines with sediment-water systems. Track DTD degradation via LC-MS/MS, identifying metabolites like thiodipropionic acid. Assess biotic contributions using microbial consortia from contaminated sites and abiotic factors (e.g., UV exposure). Apply first-order kinetics to model half-lives and use QSAR models to predict ecotoxicity .

Q. How can theoretical frameworks explain the radical scavenging kinetics of this compound in heterogeneous polymer systems?

- Methodological Answer : Model radical scavenging using stochastic kinetics or density functional theory (DFT) to simulate hydrogen abstraction by peroxyl radicals. Validate with experimental OIT data and EPR spectroscopy. Incorporate diffusion-controlled reaction theory to account for polymer crystallinity effects on DTD mobility .

Q. What strategies address analytical challenges in detecting low-concentration degradation products of this compound in complex environmental samples?

- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC×GC-TOF/MS for enhanced sensitivity in trace analysis. Employ isotopic labeling (e.g., deuterated DTD) to distinguish degradation products from background noise. Validate with matrix-matched calibration curves and inter-laboratory comparisons to ensure reproducibility .

Data Contradiction and Interpretation

Q. How should discrepant findings on the thermal decomposition products of this compound be reconciled?

- Methodological Answer : Perform thermogravimetric analysis (TGA) paired with evolved gas analysis (EGA)-FTIR/GC-MS under identical heating rates (e.g., 10°C/min). Compare decomposition profiles across studies, identifying instrumental or procedural variances. Use principal component analysis (PCA) to cluster data and isolate critical variables (e.g., atmosphere, sample size) .

Q. What statistical methods are recommended for analyzing dose-response relationships in DTD’s antioxidant activity?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to OIT vs. concentration data. Use bootstrapping to estimate confidence intervals and Kolmogorov-Smirnov tests to assess normality. Report EC50 values with 95% confidence bounds and cross-validate via Bayesian hierarchical models .

Tables for Methodological Reference

| Analytical Method | LOD (ppm) | LOQ (ppm) | Recovery Rate (%) | Key Applications |

|---|---|---|---|---|

| HPLC-UV | 0.05 | 0.15 | 92 ± 3 | Polymer extracts |

| GC-MS | 0.02 | 0.07 | 88 ± 5 | Volatile metabolites |

| FTIR | 1.0 | 3.0 | N/A | Functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.